molecular formula C17H13BrFNO4S B2679676 methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291842-04-0

methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2679676
CAS RN: 1291842-04-0
M. Wt: 426.26
InChI Key: GYXBBLWHKBAAKH-UHFFFAOYSA-N
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Description

“Methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a small molecule compound . It is characterized by the structure represented by a specific molecular formula .


Molecular Structure Analysis

The molecular structure of this compound involves various elements including carbon and nitrogen . It features a carbocyclic ring or heterocyclic ring having aromaticity . Some hydrogen atoms on the ring are substituted by specific groups .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The 1,4-benzothiazine scaffold, fused with the pyrazole ring, has garnered attention in medicinal chemistry. Researchers explore its potential as a lead compound for designing novel antitumor agents. The goal is to create molecules with high specificity and low toxicity. Notably, several anticancer drugs already contain the thiazole group, such as bleomycin, dasatinib, epothilones, dabrafenib, and thiazofurin. By incorporating the pyrazole ring, scientists can fine-tune pharmacological activity and enhance therapeutic efficacy .

Photophysical Properties and Material Science

Exploring the photophysical properties of this compound is intriguing. Its fluorescence, absorption spectra, and quantum yield could find applications in material science, such as organic light-emitting diodes (OLEDs) or sensors. Researchers can investigate its behavior in different solvents and matrices.

properties

IUPAC Name

methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFNO4S/c1-10-7-12(4-5-13(10)18)20-9-16(17(21)24-2)25(22,23)15-6-3-11(19)8-14(15)20/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXBBLWHKBAAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

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